(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring precise para-(4-hydroxypiperidin-1-yl)ethyl phenyl fragments for Suzuki-Miyaura coupling face irreproducible results when substituting generic phenylboronic acid-solubility (TPSA +23.4 Ų), membrane permeability, and binding thermodynamics all diverge. This compound delivers the exact pharmacophore at 98% purity. • Elevated TPSA (63.9 Ų) enhances aqueous solubility and polar target engagement. • Additional H-bond donor (3 total) modulates binding kinetics in enzyme inhibition. • Pre-functionalized for direct late-stage coupling-no re-purification needed. Essential for medicinal chemistry programs requiring this defined building block.

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
CAS No. 1704096-84-3
Cat. No. B1409316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid
CAS1704096-84-3
Molecular FormulaC13H20BNO3
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O
InChIInChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3
InChIKeyZCSPNOXEDFIRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid


(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (CAS 1704096-84-3) is a phenylboronic acid derivative featuring a para-boronic acid group and an N-ethyl-4-hydroxypiperidine substituent. Its molecular formula is C₁₃H₂₀BNO₃ with a molecular weight of 249.12 g/mol [1]. This organoboron compound is primarily employed as a synthetic building block in Suzuki-Miyaura cross-coupling reactions and as a versatile intermediate in medicinal chemistry programs . The compound exhibits typical boronic acid reactivity while the hydroxypiperidine moiety introduces additional hydrogen bonding capacity and alters lipophilicity relative to simpler arylboronic acids.

1 Functionalized arylboronic acid building block for Suzuki-Miyaura cross-coupling
2 Introduces a para-substituted 4-hydroxypiperidine pharmacophore with enhanced H-bond capacity
3 Supports medicinal chemistry programs requiring tunable polarity and reported lipophilicity shift

Why It Is Not Interchangeable with Simpler Boronic Acids


Despite sharing a boronic acid core with generic phenylboronic acid, (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid cannot be simply substituted due to marked differences in physicochemical properties. The 4-hydroxypiperidinyl ethyl group introduces an additional hydrogen bond donor, elevates topological polar surface area (TPSA) by 23.4 Ų, and increases molecular weight by over 100 g/mol relative to phenylboronic acid [1][2]. These alterations impact solubility, membrane permeability, and reaction kinetics in cross-coupling applications, as well as binding thermodynamics in enzyme inhibition contexts. Consequently, replacing this compound with an unsubstituted analog risks divergent synthetic yields, altered biological activity, or compromised pharmacokinetic profiles, making its specific procurement essential for reproducible research outcomes.

MW Molecular weight more than doubles that of phenylboronic acid, which may shift reaction kinetics and solubility profile
HBD Extra hydrogen bond donor from the hydroxypiperidine group can alter binding thermodynamics relative to simpler arylboronic acids
TPSA Elevated topological polar surface area may reduce passive membrane permeability, impacting ADME property prediction

Product-Specific Quantitative Evidence


Enhanced Hydrogen Bond Donor Capacity

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid possesses three hydrogen bond donors, compared to only two for phenylboronic acid [1][2]. This additional donor originates from the hydroxyl group on the piperidine ring and directly increases the compound's capacity to engage in intermolecular hydrogen bonding with solvents, biological targets, or co-crystal formers.

H-Bond Donors
Class-level inference
+1 HBD vs. phenylboronic acid
Reported additional donor may enhance target engagement and solubility screening context
Computed molecular descriptor; experimental binding data to verify
Medicinal Chemistry Physicochemical Properties Drug Design

Increased Topological Polar Surface Area

The topological polar surface area (TPSA) of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid is 63.9 Ų, a substantial increase over the 40.5 Ų TPSA of phenylboronic acid [1][2]. This 23.4 Ų increase stems from the polar hydroxyl and amine groups in the piperidine ring and the additional nitrogen atom.

TPSA
Class-level inference
63.9 Ų
TPSA >60 Ų suggests reduced passive permeability; supports ADME property review
Computed value; may require experimental validation for specific membrane models
Pharmacokinetics Drug Likeness ADME Properties

Higher Molecular Weight and Flexibility

The molecular weight of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (249.12 g/mol) more than doubles that of phenylboronic acid (121.93 g/mol) [1][2]. Additionally, the compound has three rotatable bonds versus only one in the comparator, reflecting increased conformational flexibility.

MW & Flexibility
Class-level inference
MW 249.12 g/mol, 3 rotatable bonds
Higher MW and flexibility may limit oral bioavailability; context for in vivo study design
Descriptor-based inference; assay data needed for definitive permeability assessment
Pharmacokinetics Drug Likeness Molecular Descriptors

Lipophilicity Shift vs. Phenylboronic Acid

The lipophilicity of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, expressed as LogP = 0.59 , is substantially higher than the experimentally determined LogP of -0.63 for phenylboronic acid [1]. This 1.22 log unit increase indicates a markedly enhanced preference for lipid environments.

Lipophilicity
Data to verify
ΔLogP = +1.22 vs. phenylboronic acid
Reported LogP shift suggests context-dependent membrane partitioning and solubility trade-off
Computed and experimental values from different sources; cross-study comparison only
Lipophilicity Pharmacokinetics Drug Design

Commercial Purity Specification

Commercial supplies of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid are specified at 98% purity by suppliers such as Fluorochem and Beyotime . This purity level meets or exceeds the 95–98% range commonly accepted for boronic acid building blocks in research-grade synthesis, reducing the need for further purification before use.

Purity Specification
Supporting evidence
98%
Meets high-end research-grade specification; supports consistent synthetic yield expectations
Vendor Certificate of Analysis; lot-specific verification recommended
Quality Control Procurement Reproducibility

Best Research and Industrial Applications


Optimizing Lead Compounds in Medicinal Chemistry

The elevated TPSA (63.9 Ų) and additional hydrogen bond donor of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid make it a valuable building block for tuning solubility and target engagement in drug discovery programs. When incorporated into lead series via Suzuki-Miyaura coupling, the hydroxypiperidine moiety can improve aqueous solubility and enhance polar interactions with protein binding sites, as inferred from class-level TPSA- and HBD-driven design principles [1].

Suzuki-Miyaura Cross-Coupling with Defined Substitution

This boronic acid is specifically suited for the introduction of a para-(4-hydroxypiperidin-1-yl)ethyl phenyl moiety into biaryl frameworks via palladium-catalyzed cross-coupling [1]. The substitution pattern and functional group tolerance are fixed; no alternative boronic acid can deliver this exact fragment, making it essential for synthesizing target molecules with this defined pharmacophore.

Boronic Acid-Based Enzyme Inhibitor Development

Boronic acids are known to inhibit serine proteases and β-lactamases through reversible covalent bonding with active-site nucleophiles. The presence of the 4-hydroxypiperidine group on this specific compound may offer distinct steric and electronic modulation of binding pocket complementarity compared to simpler boronic acids, as suggested by the substantial physicochemical differences (LogP shift of +1.22, TPSA increase of 23.4 Ų) [2]. This compound could be prioritized for generating inhibitor libraries with diverse off-rates and selectivity profiles.

Synthesis of Complex Pharmaceutical Intermediates

As a pre-functionalized arylboronic acid with a reactive hydroxyl group, (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid can serve as a late-stage intermediate in the assembly of more complex drug candidates. The 98% purity specification from commercial vendors ensures that it can be used directly in multi-step sequences without additional purification, reducing overall synthesis time and improving yield consistency in pharmaceutical process research.

Application
Selection Property
Validation Focus
Lead optimization in medicinal chemistry
Polar surface area and H-bond donor count
Solubility and target engagement screening context
Suzuki-Miyaura cross-coupling with defined substitution
Exact para-(4-hydroxypiperidin-1-yl)ethyl fragment
Pharmacophore identity and coupling efficiency review
Boronic acid-based enzyme inhibitor development
Lipophilicity and steric modulation profile
Binding pocket complementarity and off-rate profiling
Synthesis of complex pharmaceutical intermediates
High purity specification and reactive hydroxyl handle
Lot-to-lot consistency and multi-step yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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